OX1 Receptor Binding Affinity and Subtype Selectivity vs. Benzothiazole Scaffold
In a series of suvorexant-derived OXR ligands, replacement of the 5‑fluorobenzoxazole scaffold (compound 1e) with a 5‑fluorobenzothiazole scaffold (compound 1f) increased OX1R affinity from Ki = 2.5 nM to Ki = 0.69 nM and improved OX1R/OX2R subtype selectivity to 77‑fold [1]. The benzoxazole‑based 1e maintained single‑digit nanomolar OX1R affinity but exhibited non‑selective binding across both receptor subtypes, a property that may be advantageous in applications where pan‑OXR engagement is desired rather than strict subtype selectivity.
| Evidence Dimension | OX1R binding affinity (Ki) and OX1R/OX2R selectivity ratio |
|---|---|
| Target Compound Data | Ki (OX1R) = 2.5 nM (5‑fluorobenzoxazole derivative 1e); selectivity ratio not explicitly quantified (described as non‑selective) |
| Comparator Or Baseline | Ki (OX1R) = 0.69 nM for 5‑fluorobenzothiazole derivative 1f; selectivity ratio = 77‑fold OX1R over OX2R |
| Quantified Difference | OX1R affinity: 3.6‑fold lower for benzoxazole vs. benzothiazole scaffold; selectivity: benzoxazole scaffold yields pan‑OXR binding, whereas benzothiazole achieves 77‑fold OX1R preference |
| Conditions | HEK293T cells transiently expressing human OX1R and OX2R; in vitro radioligand binding assay |
Why This Matters
Researchers selecting a heterocyclic scaffold for OXR‑targeted PET tracers must decide between pan‑receptor engagement (5‑fluorobenzoxazole) and high OX1R subtype selectivity (5‑fluorobenzothiazole), a choice with direct consequences for target‑specific signal‑to‑noise ratios in neuroimaging.
- [1] Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated ¹⁸F-fluorination of boroxines, in vitro and initial in vivo evaluation. ChemRxiv preprint, 2024. https://chemrxiv.org/engage/chemrxiv/article-details/66466ce4418a5379b0788547. View Source
